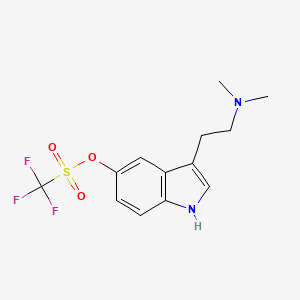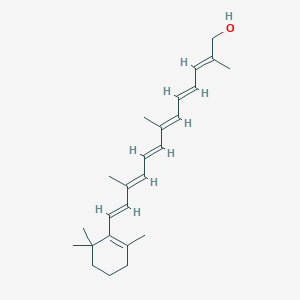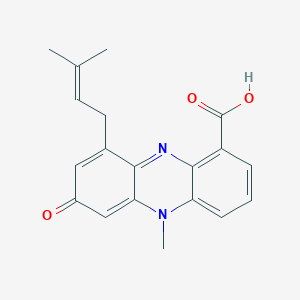
Kanchanamycin D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Kanchanamycin D is a natural product found in Streptomyces olivaceus with data available.
科学的研究の応用
Antibiotic Properties
Kanchanamycin D, as part of the kanchanamycins group, is recognized for its antibacterial and antifungal activities. This group of antibiotics, including kanchanamycin D, has shown effectiveness especially against Pseudomonas fluorescens, a pathogen responsible for various infections. These compounds are derived from Streptomyces olivaceus Tü 4018 and belong to the 36-membered polyol macrolide antibiotics (Fiedler et al., 1996).
Structural Characteristics
Kanchanamycins, including kanchanamycin D, possess a unique structural framework that comprises a 36-membered lactone ring and a 6-membered hemiacetal ring. An unusual characteristic in this class of macrolides is the terminal urea moiety, particularly noted in kanchanamycin A. The structures of these antibiotics were elucidated using advanced techniques like electrospray MS and 2D NMR (Stephan et al., 1996).
Bioluminescent Tracking in Infections
In the context of visualizing infections in live animal models, the use of kanamycin, which is closely related to kanchanamycin D, has been significant. Bioluminescent Streptococcus pneumoniae transformed with a gram-positive lux transposon, which includes kanamycin resistance genes, allows for noninvasive monitoring of pneumococcal infections in the lungs of mice. This application is vital for drug development and understanding infection dynamics (Francis et al., 2001).
Genetic Research Applications
In genetic research, kanamycin resistance cassettes, closely associated with kanchanamycin, have been used for gene disruption in Saccharomyces cerevisiae. These cassettes enable the study of gene function by offering a means of selecting for successful genetic alterations in yeast (Goldstein & McCusker, 1999).
Impact on Antibiotic Resistance
The research and development of kanamycin, closely related to kanchanamycin D, have been pivotal in the fight against resistant bacterial infections, including tuberculosis. The discovery of kanamycin's derivatives, designed to overcome resistance due to enzymatic modifications, has been a significant milestone in antimicrobial therapy (Hotta & Kondo, 2018).
Biosynthesis Pathways
The biosynthetic pathway of kanamycin, a compound related to kanchanamycin D, involves a branch point leading to two parallel pathways. This discovery has implications for antibiotic manipulation and the development of more robust aminoglycosides, demonstrating the potential of pathway engineering for in vivo production of clinically relevant antibiotics (Park et al., 2011).
特性
製品名 |
Kanchanamycin D |
|---|---|
分子式 |
C55H92N2O18 |
分子量 |
1069.3 g/mol |
IUPAC名 |
3-[[(10E,12E,18E,20E)-15-[(E)-10-(carbamoylamino)dec-6-en-2-yl]-5,7,9,23,25,27,31,34,35-nonahydroxy-33-methoxy-10,14,22,26,30-pentamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C55H92N2O18/c1-33-17-13-14-21-50(68)74-52(36(4)18-12-10-8-9-11-15-24-57-54(56)71)37(5)20-16-19-34(2)44(61)27-40(59)25-39(58)26-41(73-51(69)31-49(66)67)28-42-29-47(64)53(70)55(72-7,75-42)32-48(65)35(3)22-23-43(60)38(6)46(63)30-45(33)62/h8-9,13-14,16-17,19-21,33,35-48,52-53,58-65,70H,10-12,15,18,22-32H2,1-7H3,(H,66,67)(H3,56,57,71)/b9-8+,17-13+,20-16+,21-14+,34-19+ |
InChIキー |
OSYCGXNFXHMGMC-PSVQOQQQSA-N |
異性体SMILES |
CC1CCC(C(C(CC(C(/C=C/C=C/C(=O)OC(C(/C=C/C=C(/C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)OC)O)O)OC(=O)CC(=O)O)O)O)O)\C)C)C(C)CCC/C=C/CCCNC(=O)N)C)O)O)C)O |
正規SMILES |
CC1CCC(C(C(CC(C(C=CC=CC(=O)OC(C(C=CC=C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)OC)O)O)OC(=O)CC(=O)O)O)O)O)C)C)C(C)CCCC=CCCCNC(=O)N)C)O)O)C)O |
同義語 |
kanchanamycin D |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-Chlorophenoxy)-N'-[8-methyl-2,3-dihydro-4H-chromen-4-ylidene]acetohydrazide](/img/structure/B1245397.png)












